N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide
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Overview
Description
N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and an amide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide typically involves the reaction of 2,6-diphenylpyrimidine-4-carboxylic acid with 3-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amide group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups replacing the original amide group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,6-diphenylpyrimidine-4-carboxylic acid
- N-(2,6-diphenylpyrimidin-4-yl)acetamide
- 4-(2,6-diphenylpyrimidin-4-yl)aniline
Uniqueness
N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutyramide stands out due to its specific substitution pattern and the presence of the 3-methylbutyramide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
820961-45-3 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)-3-methylbutanamide |
InChI |
InChI=1S/C21H21N3O/c1-15(2)13-20(25)23-19-14-18(16-9-5-3-6-10-16)22-21(24-19)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,22,23,24,25) |
InChI Key |
LUPWFOJGRCESTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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